5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with tetrahydroisoquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A related compound with similar structural features.
1,3,5-Trisubstituted-1H-pyrazoles: Compounds with similar pyrazole moieties but different substitution patterns
Uniqueness
This compound is unique due to its combination of pyrazole and tetrahydroisoquinoline structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H17N3/c1-2-17-10-12(9-16-17)13-5-3-4-11-8-15-7-6-14(11)13/h3-5,9-10,15H,2,6-8H2,1H3 |
InChI Key |
NENOIYVQEPPMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=CC3=C2CCNC3 |
Origin of Product |
United States |
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